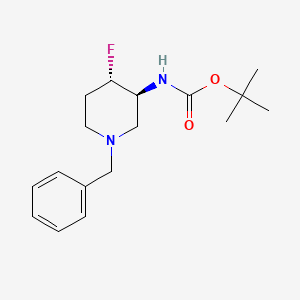

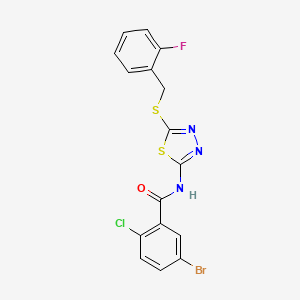

tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate is a derivative of piperidine . Piperidine derivatives are often used as building blocks in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Applications De Recherche Scientifique

Enzymatic Kinetic Resolution

tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate: can be used in enzymatic kinetic resolution processes. This method involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a mixture of chiral compounds. The compound can be resolved into its optically pure enantiomers, which are valuable in the synthesis of chiral drugs and other bioactive molecules .

Synthesis of Chiral Building Blocks

The resolved enantiomers from the enzymatic kinetic resolution can serve as chiral building blocks. These are essential for the synthesis of more complex chiral molecules, which have applications in pharmaceuticals, especially in the development of drugs with improved efficacy and reduced side effects .

Preparation of Organoselenanes and Organotelluranes

The compound is a key intermediate in the preparation of organoselenanes and organotelluranes. These organochalcogen compounds are studied for their biological properties, including their potential as inhibitors for various enzymes like cysteine proteases and protein tyrosine phosphatases, which are targets for therapeutic intervention .

Advanced Synthetic Intermediates

As an advanced synthetic intermediate, tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate can be transformed into other valuable compounds that contain an asymmetric center. This is crucial for the synthesis of molecules that require a high degree of stereochemical control .

Research in Material Science

The compound’s derivatives can be utilized in material science research. They can be incorporated into polymers or other materials to impart specific chiral properties, which can be beneficial in creating materials with unique optical or electronic characteristics .

Chemical Synthesis and Catalysis

In chemical synthesis, the compound can act as a catalyst or a reagent to promote specific reactions. Its chiral nature allows for asymmetric catalysis, which is a powerful tool in the synthesis of enantiomerically pure substances, a requirement in many pharmaceutical applications .

Mécanisme D'action

Mode of Action

It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways , which might be affected by this compound.

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-1-benzyl-4-fluoropiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-12-20(10-9-14(15)18)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFRQEZYEXAZ-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

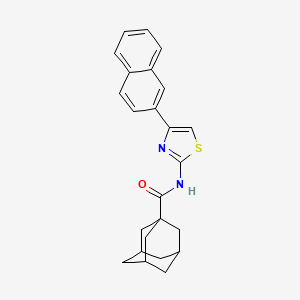

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

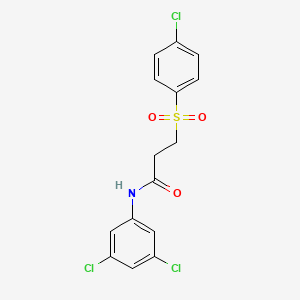

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

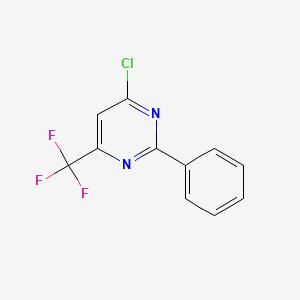

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

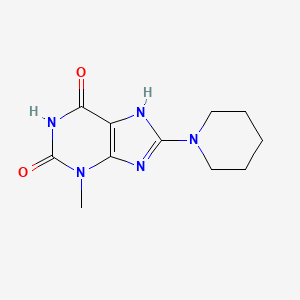

![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)